[4-(2-methoxybenzoyl)phenyl] sulfamate

Catalog No.
S11248339
CAS No.
M.F
C14H13NO5S
M. Wt
307.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-methoxybenzoyl)phenyl] sulfamate

Product Name

[4-(2-methoxybenzoyl)phenyl] sulfamate

IUPAC Name

[4-(2-methoxybenzoyl)phenyl] sulfamate

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

InChI

InChI=1S/C14H13NO5S/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)20-21(15,17)18/h2-9H,1H3,(H2,15,17,18)

InChI Key

IREHNQRSDKSAOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OS(=O)(=O)N

[4-(2-methoxybenzoyl)phenyl] sulfamate is a chemical compound characterized by the presence of a sulfamate group attached to a phenyl ring that is further substituted with a 2-methoxybenzoyl moiety. The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight: 303.35 g/mol

This compound falls under the category of sulfamate esters, which are derivatives of sulfamic acid. The unique structural features of [4-(2-methoxybenzoyl)phenyl] sulfamate contribute to its potential biological activity and applications in medicinal chemistry.

The chemical behavior of [4-(2-methoxybenzoyl)phenyl] sulfamate can be analyzed through various reactions, particularly hydrolysis and nucleophilic substitution. The hydrolysis of similar sulfamate esters has been studied, revealing that they often react via an associative mechanism, where the sulfamate group can be displaced under alkaline conditions, leading to the formation of phenolic compounds .

Additionally, the presence of the methoxy group may influence the reactivity and stability of the compound during chemical transformations, potentially affecting its solubility and interaction with biological targets.

Research indicates that compounds related to [4-(2-methoxybenzoyl)phenyl] sulfamate exhibit significant biological activities, particularly in inhibiting specific enzymes such as lipoxygenases. These enzymes are involved in inflammatory processes and have been implicated in various diseases such as cancer and cardiovascular disorders .

The structure-activity relationship studies suggest that modifications to the benzoyl moiety and the introduction of methoxy groups can enhance potency against specific biological targets, making such compounds promising candidates for therapeutic applications.

The synthesis of [4-(2-methoxybenzoyl)phenyl] sulfamate can be achieved through several methods, commonly involving the reaction of phenolic compounds with sulfamic acid derivatives. A typical synthetic route might include:

  • Formation of the Sulfamate: Reacting 4-amino-phenol with chlorosulfamic acid to form the corresponding sulfamate.
  • Benzoylation: The obtained sulfamate can then be treated with 2-methoxybenzoyl chloride in a suitable solvent (e.g., dichloromethane) under basic conditions to yield [4-(2-methoxybenzoyl)phenyl] sulfamate.

These methods allow for variations in substituents on both the phenyl and methoxy groups, facilitating the exploration of structure-activity relationships.

[4-(2-methoxybenzoyl)phenyl] sulfamate has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing anti-inflammatory drugs or other therapeutic agents targeting lipoxygenase pathways. Furthermore, its unique structure could be exploited in designing selective inhibitors that minimize side effects associated with broader-spectrum medications.

Interaction studies involving [4-(2-methoxybenzoyl)phenyl] sulfamate focus on its binding affinity to various biological targets, particularly enzymes like lipoxygenases. These studies often utilize techniques such as molecular docking simulations and kinetic assays to evaluate how effectively the compound inhibits enzyme activity compared to related compounds. Understanding these interactions is crucial for optimizing drug design and enhancing therapeutic efficacy.

Several compounds share structural similarities with [4-(2-methoxybenzoyl)phenyl] sulfamate, including:

  • 4-(Hydroxyphenyl)sulfamate: Lacks the methoxy substitution but retains similar sulfonamide characteristics.
  • 4-(Chlorobenzoyl)phenyl sulfamate: Contains a chlorobenzoyl group, which may alter its biological activity compared to the methoxy derivative.
  • N-(4-Methylbenzenesulfonamido)-2-methoxybenzamide: Features a methoxy group but differs in its amide functionality.

Comparison Table

Compound NameUnique FeaturesBiological Activity Potential
[4-(2-methoxybenzoyl)phenyl] sulfamateMethoxy substitution enhances lipoxygenase inhibitionHigh
4-(Hydroxyphenyl)sulfamateHydroxy group may influence solubilityModerate
4-(Chlorobenzoyl)phenyl sulfamateChlorine may increase reactivityVariable
N-(4-Methylbenzenesulfonamido)-2-methoxybenzamideAmide functionality alters binding propertiesModerate

The uniqueness of [4-(2-methoxybenzoyl)phenyl] sulfamate lies in its specific combination of functional groups that confer distinct biological properties while providing avenues for further chemical modifications aimed at enhancing efficacy and selectivity against targeted enzymes.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

307.05144369 g/mol

Monoisotopic Mass

307.05144369 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-08

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